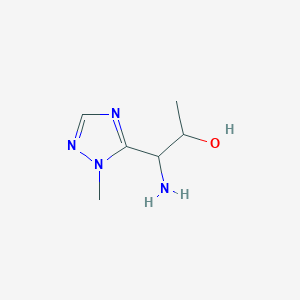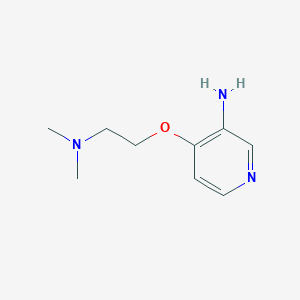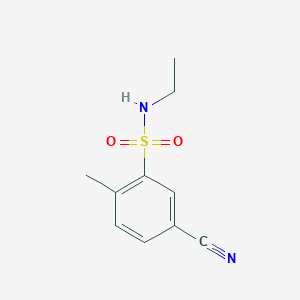![molecular formula C15H26N2O4 B13628752 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, methyl, and diazaspiro moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazaspiro moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- 8-Boc-2,8-Diazaspiro[4.5]decane
Uniqueness
2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15/h11,16H,5-10H2,1-4H3 |
InChI Key |
VBRSZDABOVLMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



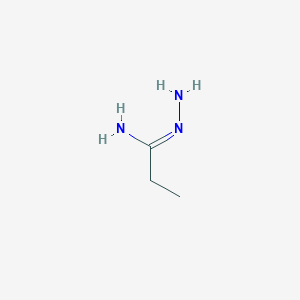
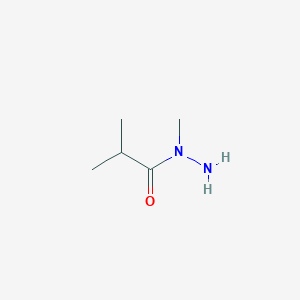

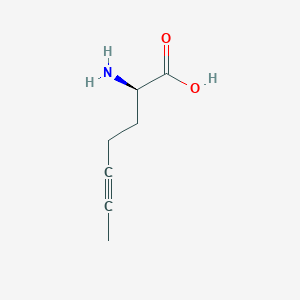



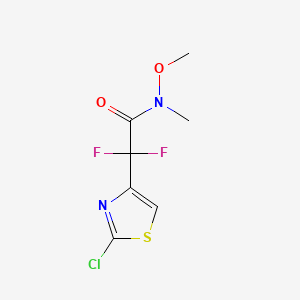
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
![2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid](/img/structure/B13628737.png)
